1-(4-Methoxybenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-METHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a methoxybenzyl group and a naphthylsulfonyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced via nucleophilic substitution reactions using 4-methoxybenzyl chloride and the piperazine core.
Attachment of the Naphthylsulfonyl Group: The naphthylsulfonyl group is attached through sulfonylation reactions using 2-naphthalenesulfonyl chloride and the substituted piperazine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to form sulfides.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under controlled conditions.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 2-naphthyl sulfide.
Substitution: Formation of halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
1-(4-METHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-METHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERIDINE: Similar structure but with a piperidine ring instead of piperazine.
1-(4-METHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)MORPHOLINE: Contains a morpholine ring instead of piperazine.
Uniqueness
1-(4-METHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE is unique due to the combination of the methoxybenzyl and naphthylsulfonyl groups attached to the piperazine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C22H24N2O3S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine |
InChI |
InChI=1S/C22H24N2O3S/c1-27-21-9-6-18(7-10-21)17-23-12-14-24(15-13-23)28(25,26)22-11-8-19-4-2-3-5-20(19)16-22/h2-11,16H,12-15,17H2,1H3 |
InChI Key |
MCSLAJQTKOOAIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.